2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with an acetamide moiety. The acetamide nitrogen is further modified with a sulfanyl group linked to a 4-chlorophenyl ring. Its molecular formula is C₁₇H₁₂ClFN₂OS₂, with a molecular weight of 394.87 g/mol. The structural complexity arises from the dual aryl substitutions (fluorophenyl and chlorophenyl) and the thioether linkage, which influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJOUIXPBQINOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 338957-69-0) has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.86 g/mol. The structural characteristics include a thiazole ring, a chlorophenyl group, and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClFN2OS |
| Molecular Weight | 378.86 g/mol |
| CAS Number | 338957-69-0 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a study reported that derivatives of thiazole showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A structure-activity relationship study indicated that the presence of specific substituents on the phenyl rings significantly affects cytotoxic activity against cancer cell lines. For example, compounds with a methyl group at the para position on the phenyl ring exhibited increased activity compared to their unsubstituted counterparts . In vitro tests have shown that some thiazole-containing compounds have IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Studies
- Antimicrobial Evaluation : A comprehensive evaluation of various thiazole derivatives demonstrated their potential as effective antimicrobial agents. The study highlighted the importance of structural modifications in enhancing activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Another research focused on the cytotoxic effects of thiazole derivatives on different cancer cell lines, revealing that certain compounds exhibited potent growth inhibition comparable to established anticancer drugs . The study also utilized molecular dynamics simulations to understand the interaction mechanisms at a molecular level.
Structure-Activity Relationship (SAR)
The SAR analysis for This compound indicates that:
- Chlorine and Fluorine Substituents : The presence of these halogens significantly enhances both antimicrobial and anticancer activities.
- Thiazole Ring : Essential for biological activity; modifications to this ring can alter potency.
- Phenyl Ring Substitutions : The positioning and type of substituents on the phenyl rings can lead to variations in bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Thiazole Ring
N-[4-(3-Chloro-4-fluorophenyl)-1,3-Thiazol-2-yl]acetamide (Compound 14, )
- Structure : The thiazole ring is substituted at position 4 with a 3-chloro-4-fluorophenyl group.
- Key Differences : Lacks the sulfanyl group at the acetamide nitrogen.
- Synthesis: Prepared via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea in ethanol, yielding a white solid (LCMS confirmed) .
N-[4-(4-Chloro-3-methylphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 15, )
- Structure : Features a 4-chloro-3-methylphenyl group at position 4 of the thiazole.
- Key Differences : Methyl substitution on the aryl ring alters steric bulk compared to the target compound’s fluorophenyl group.
- Synthesis : Involves a palladium-catalyzed coupling reaction with 4-(4-chloro-3-methylphenyl)boronic acid .
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, )
Modifications at the Acetamide Sulfanyl Group
2-({4-[2-(1-Azepanyl)-2-oxoethyl]-1,3-Thiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Structure : The sulfanyl group connects to a thiazole substituted with a 1-azepanyl-2-oxoethyl chain.
- Molecular Weight : 423.97 g/mol (vs. 394.87 g/mol for the target) .
N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide ()
- Structure : Contains a secondary acetamide group on the sulfanyl side chain.
GSK1570606A ()
- Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences : Pyridinyl substitution replaces the chlorophenyl-sulfanyl group.
- Activity : Targets Mycobacterium tuberculosis enzymes (PyrG and PanK), with IC₅₀ values in the low micromolar range .
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Compound 3c, )
- Structure: A butanamide backbone with a hexahydroquinazolinone-thio group.
- Activity : Binds to the hemopexin-like domain of proMMP-9 (Kd = 320 nM), demonstrating specificity absent in simpler thiazole-acetamides .
Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
